Ethyl d-methioninate

Description

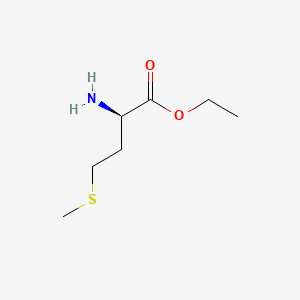

Structure

3D Structure

Properties

CAS No. |

107998-44-7; 7512-43-8 |

|---|---|

Molecular Formula |

C7H15NO2S |

Molecular Weight |

177.26 |

IUPAC Name |

ethyl (2R)-2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |

InChI Key |

ARJXIGOIOGJAKR-ZCFIWIBFSA-N |

SMILES |

CCOC(=O)C(CCSC)N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl D Methioninate

Stereoselective Synthesis of Ethyl D-Methioninate

Achieving the desired D-enantiomer of ethyl methioninate requires precise control over the stereochemistry during synthesis. This can be accomplished through enzymatic processes, asymmetric catalysis, or by separating a mixture of enantiomers.

Biocatalysis offers a powerful route to chiral compounds due to the inherent stereoselectivity of enzymes. Lipases, for instance, are commonly employed in the kinetic resolution of racemic alcohols or acids through stereoselective esterification. In the context of methionine esters, enzymes can be used to selectively catalyze the esterification of one enantiomer from a racemic mixture of methionine.

Research has shown that lipases can catalyze esterification in organic solvents. units.it For example, dry mycelia of Aspergillus oryzae, which contain lipases, have been used for this purpose in toluene. units.it While much of the industrial focus has been on producing L-amino acids, the same principles apply to the synthesis of D-enantiomers. An enzymatic process could involve the reaction of racemic D,L-methionine with ethanol (B145695) in the presence of a lipase (B570770) that preferentially acylates the D-enantiomer, allowing for its separation from the unreacted L-methionine. Papain has also been used in the enzymatic synthesis of L-methionine oligomers, demonstrating the utility of proteolytic enzymes in forming peptide and ester bonds. acs.org Furthermore, methionine sulfoxide (B87167) reductase (Msr) enzymes have been identified as effective biocatalysts for the enantioselective kinetic resolution of racemic sulfoxides, which could be a potential route for preparing chiral methionine derivatives. acs.org

Asymmetric catalysis involves the use of a chiral catalyst to transform a prochiral, or racemic, substrate into an enantioenriched product. While specific examples detailing the asymmetric catalytic synthesis of this compound are not widespread, the principles are well-established for other chiral molecules. For instance, the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to ethyl (R)-4-chloro-3-hydroxybutyrate using a chiral Ruthenium-BINAP complex is a successful industrial strategy. researchgate.net

A similar approach for this compound could theoretically involve the asymmetric synthesis of the D-methionine precursor itself, followed by standard esterification. Alternatively, a dynamic kinetic resolution (DKR) process could be employed. researchgate.net In a DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. researchgate.net This involves the use of a catalyst for the stereoselective reaction and another for the rapid racemization of the starting material, ensuring the substrate pool is continuously available for conversion into the desired enantiomer. researchgate.net Ligands derived from amino acids like L-cysteine and L-methionine have been explored for transition metal-catalyzed carbon-carbon bond-forming reactions, highlighting the potential for developing specific chiral catalysts for reactions involving methionine derivatives. acs.org

Since the industrial chemical synthesis of methionine produces a racemic mixture of D,L-methionine, resolution is a critical step for obtaining the pure D-enantiomer needed for esterification. rsc.orggoogle.com Several methods are available for this separation.

Classical Resolution by Diastereomer Formation : This traditional method involves reacting the racemic mixture (e.g., D,L-methionine) with a pure chiral resolving agent to form a pair of diastereomeric salts. units.it These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. units.it Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the pure D-methionine.

Enzymatic Resolution : Enzymes can be used to selectively convert one enantiomer in a racemic mixture, allowing for the separation of the other. For example, D-amino acid oxidase can be used to deaminate D-methionine, leaving L-methionine behind. thuenen.de Conversely, processes have been developed to convert D,L-5-substituted hydantoins into pure L-amino acids using hydantoinase enzymes; similar enzymatic systems could be tailored for D-amino acid production. thuenen.de

Preparative Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical technique for separating enantiomers that can be scaled up for preparative purposes. rsc.orgresearchgate.net Studies have demonstrated the successful separation of D- and L-methionine using cyclofructan-based CSPs. rsc.orgresearchgate.net The choice of mobile phase and the specific type of cyclofructan derivative are crucial for achieving effective separation. rsc.org

Preferential Crystallization : This method applies to racemic compounds that crystallize as a conglomerate, which is a physical mixture of separate D- and L-enantiomer crystals. The resolution is induced by seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. Chiral polymers have also been used as additives to inhibit the crystallization of one enantiomer, allowing the other to crystallize out. google.com

Table 1: Comparison of Chiral Resolution Techniques for D-Methionine

| Technique | Principle | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties, followed by separation (e.g., crystallization). | Well-established, scalable method. | Requires stoichiometric amounts of a (potentially expensive) chiral resolving agent; involves multiple steps. | units.it |

| Enzymatic Resolution | High stereoselectivity of an enzyme is used to transform one enantiomer, allowing separation. | High efficiency and selectivity; mild reaction conditions. | Enzyme stability and cost can be a factor; limited to 50% theoretical yield unless coupled with racemization. | thuenen.de |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High purity achievable; applicable to a wide range of compounds. | Can be expensive to scale up; involves large volumes of solvent. | rsc.orgresearchgate.net |

| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate with one enantiomer to induce its crystallization. | Potentially low cost; can be operated continuously. | Only applicable to the small percentage of racemates that form conglomerates. | google.com |

Classical Esterification Routes to this compound

The most common and historically significant method for esterifying carboxylic acids, including amino acids, is the Fischer-Speier esterification. mdpi.com This reaction involves treating the amino acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. pearson.comaklectures.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which activates the carbonyl carbon for nucleophilic attack by the alcohol. mdpi.com A subsequent dehydration step yields the ester product. mdpi.com To drive the equilibrium towards the product side, the alcohol is typically used in large excess, often serving as the solvent, and/or water is removed as it is formed. acs.org

When applied to amino acids, challenges can arise due to side reactions involving the amino group. mdpi.com However, protocols have been developed to achieve good yields. A convenient method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) at room temperature in the presence of trimethylchlorosilane, which generates HCl in situ to catalyze the reaction. researchgate.net This approach has been shown to be effective for methionine methyl ester and could be adapted for the synthesis of the ethyl ester. researchgate.net

Table 2: Representative Conditions for Fischer-Type Esterification of Amino Acids

| Amino Acid | Alcohol | Catalyst | Conditions | Yield | Citations |

|---|---|---|---|---|---|

| Various Amino Acids | Methanol | Trimethylchlorosilane | Room Temperature | Good to Excellent | researchgate.net |

| L-Alanine, L-Phenylalanine, etc. | Methanol | H₂SO₄ | Thin-film conditions | Moderate | mdpi.com |

| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux | Workable yield in 1 hr | acs.org |

Precursor Chemistry in the Synthesis of this compound

The synthesis of this compound fundamentally depends on two primary precursors: D-methionine and ethanol. While ethanol is a readily available bulk chemical, the synthesis of enantiomerically pure D-methionine is a more complex chemical challenge.

The industrial synthesis of methionine starts with petroleum-derived feedstocks and produces a racemic mixture. rsc.orggoogle.com A common pathway involves the reaction of acrolein (derived from propene) with methanethiol (B179389) to produce 3-(methylthio)propionaldehyde. rsc.org This aldehyde then undergoes a Strecker synthesis or, more commonly, a Bucherer-Bergs reaction with hydrogen cyanide and ammonium (B1175870) bicarbonate to form the racemic hydantoin (B18101) intermediate, 5-(2-(methylthio)ethyl)hydantoin. rsc.orgresearchgate.net Subsequent hydrolysis of the hydantoin yields D,L-methionine. rsc.org

The acquisition of D-methionine from this racemic mixture requires the application of the chiral resolution techniques described in section 2.1.3. An alternative, though less common for bulk production, is an asymmetric synthesis route. For example, radiolabeled D-methionine has been synthesized from the precursor D-S-benzyl homocysteine. snmjournals.org

Table 3: Key Precursors in the Industrial Synthesis of this compound

| Precursor | Role | Typical Origin | Citations |

|---|---|---|---|

| D-Methionine | Chiral amino acid backbone | Resolution of racemic D,L-methionine | rsc.orgthuenen.degoogle.com |

| Ethanol | Provides the ethyl group for the ester | Fermentation of sugars; hydration of ethylene (B1197577) | N/A |

| Acrolein | C₃ building block for racemic methionine | Partial oxidation of propene | rsc.orggoogle.com |

| Methanethiol | Provides the thioether group for methionine | Reaction of methanol and hydrogen sulfide (B99878) | rsc.org |

| Hydrogen Cyanide | Provides carbon and nitrogen for the amino acid backbone | From methane (B114726) and ammonia (B1221849) (Andrussow process) | google.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Ethyl D Methioninate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure and stereochemistry of chiral molecules like ethyl D-methioninate. By analyzing the chemical shifts (δ), coupling constants (J), and through-space interactions (via NOESY), a detailed picture of the molecular geometry can be constructed.

In the ¹H NMR spectrum of this compound, each proton environment gives rise to a distinct signal. The α-proton (the proton on the chiral carbon) is of particular interest for stereochemical assignment. Its chemical shift and coupling to neighboring protons are sensitive to the spatial arrangement of the substituents. The ethyl ester group is characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The methionine side chain exhibits signals for the S-methyl protons (a singlet) and the two diastereotopic methylene groups (-CH₂CH₂S-).

For stereochemical elucidation, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. acs.orgrsc.org For instance, reacting this compound with a chiral agent like Mosher's acid chloride creates diastereomers that exhibit separate, distinguishable signals in the NMR spectrum, allowing for the confirmation of enantiomeric purity and absolute configuration. acs.org While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on data from similar methionine derivatives and general NMR principles. arkat-usa.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~172-174 |

| α-Carbon (CH) | ~3.7-3.8 (t) | ~52-54 |

| β-Methylene (CH₂) | ~2.0-2.2 (m) | ~30-32 |

| γ-Methylene (CH₂) | ~2.5-2.6 (t) | ~29-31 |

| S-Methyl (SCH₃) | ~2.1 (s) | ~15-16 |

| Ester Methylene (OCH₂) | ~4.1-4.2 (q) | ~61-62 |

| Ester Methyl (CH₃) | ~1.2-1.3 (t) | ~14-15 |

Mass Spectrometry (MS) Techniques for Isomeric Differentiation

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound can be separated from impurities and analyzed. ubbcluj.rocore.ac.uk Electron Ionization (EI) mass spectra of amino acid esters typically show characteristic fragmentation pathways.

For this compound (molecular weight: 177.26 g/mol ), the molecular ion peak [M]⁺ at m/z 177 would be expected. Key fragmentation processes for esters include the loss of the alkoxy group. A primary fragmentation pathway would be the loss of the ethoxy radical (•OCH₂CH₃) to yield an acylium ion at m/z 132. Alternatively, cleavage can result in the loss of ethyl formate (B1220265) (HCOOCH₂CH₃), leading to a fragment at m/z 103.

The methionine side chain also produces characteristic fragments. A significant and diagnostic fragmentation is the cleavage of the Cγ-S bond, often leading to the loss of a methylthio radical (•SCH₃) or methanethiol (B179389) (CH₃SH), with a mass of 48 Da. osti.gov This helps to confirm the presence of the methionine structure. The differentiation between D- and L-isomers is not typically possible with standard MS alone. However, when coupled with chiral chromatography (e.g., GC or LC with a chiral stationary phase), the two enantiomers can be separated before entering the mass spectrometer, allowing for their individual detection and quantification.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 177 | [C₇H₁₅NO₂S]⁺ | - |

| 132 | [M - •OC₂H₅]⁺ | •OC₂H₅ |

| 103 | [M - C₃H₆O₂]⁺ | C₃H₆O₂ (Ethyl formate) |

| 102 | [M - •COOC₂H₅]⁺ | •COOC₂H₅ |

| 74 | [H₂N=CH-COOC₂H₅]⁺ | C₃H₇S |

| 48 | [CH₃SH]⁺ | C₆H₁₁NO₂ |

X-ray Crystallography and Solid-State Analysis of this compound Structures

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. This technique would allow for the unambiguous determination of the absolute configuration of this compound, confirming the 'D' assignment. The analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule.

A crystallographic study would reveal the conformation of the molecule in the solid state, including the orientation of the ethyl ester and the methionine side chain. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonds involving the amine and carbonyl groups, that dictate the crystal packing arrangement. While crystal structures for related compounds like rac-2-thiohydantoin-methionine and metal complexes of methionine esters have been reported, a search of publicly available crystallographic databases indicates that the crystal structure for pure this compound has not been determined or deposited. acs.orgresearchgate.net Were it to be analyzed, the resulting data would be presented in a table similar to the hypothetical one below.

Table 3: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₅NO₂S |

| Formula Weight | 177.26 |

| Crystal System | (e.g., Orthorhombic) |

| Space Group | (e.g., P2₁2₁2₁) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | (Hypothetical Value) |

| Z (molecules/unit cell) | (e.g., 4) |

Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies of this compound

Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable for studying chiral molecules as they measure the differential interaction of the molecule with left- and right-circularly polarized light.

ORD measures the change in optical rotation as a function of wavelength. A key piece of data from ORD is the specific rotation at the sodium D-line (589 nm). For D-Methionine ethyl ester hydrochloride, the specific rotation has been reported as [α]D²⁰ = -22 ± 2° (c=2 in Ethanol), indicating that it rotates plane-polarized light to the left (levorotatory). chemimpex.com This negative sign is characteristic of the D-enantiomer in this class of compounds.

Circular Dichroism (CD) measures the difference in absorption between left and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum provides more detailed stereochemical information than a single ORD reading. For amino acids, the n → π* electronic transition of the carboxyl or ester carbonyl group around 200-220 nm is typically CD-active. It is a well-established principle that L-amino acids generally exhibit a positive Cotton effect (a positive peak in the CD spectrum) in this region when in an acidic medium. researchgate.net Consequently, their enantiomers, the D-amino acids, are expected to show a mirror-image spectrum with a negative Cotton effect. Therefore, this compound is predicted to display a negative CD band in the far-UV region. researchgate.netmdpi.com

Table 4: Chiroptical Data for D-Methionine Ethyl Ester Derivatives

| Parameter | Compound | Value |

| Specific Rotation | D-Methionine ethyl ester hydrochloride | [α]D²⁰ = -22 ± 2° (c=2, EtOH) chemimpex.com |

| Predicted CD Maximum (λmax) | This compound | ~210-220 nm |

| Predicted Cotton Effect | This compound | Negative |

Computational and Theoretical Investigations of Ethyl D Methioninate

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl d-methioninate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov Techniques range from semi-empirical methods to more accurate ab initio calculations, such as Density Functional Theory (DFT). karazin.ua

By calculating the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic character and reactivity can be predicted. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. For methionine, the HOMO is known to have significant sulfur lone pair character, which plays a key role in its chemical behavior. researchgate.net

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how this compound will interact with other reagents. rsc.org Analysis of Mulliken charge distributions in related methionine-containing dipeptides shows that the sulfur atom and adjacent carbons are key sites for electronic changes during chemical transformations, such as the formation of radical cations. nih.gov

| Calculated Property | Illustrative Value for a Methionine Derivative | Significance |

| HOMO Energy | -6.27 eV | Indicates electron-donating capability |

| LUMO Energy | -2.18 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.09 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | ~2.5 D | Measures overall polarity of the molecule |

Note: Values are illustrative, based on DFT calculations for structurally similar molecules, and serve to represent the types of data generated through quantum chemical methods. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nsf.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational landscape. nih.gov This is essential for understanding how this compound behaves in different environments, such as in solution.

The accuracy of MD simulations relies heavily on the quality of the force field, which is a set of parameters and equations that defines the potential energy of the system. uiuc.edugithub.io Force fields like CHARMM and AMBER are specifically parameterized for biomolecules, including amino acids and their derivatives, to accurately model both bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.govwustl.edu

For methionine derivatives, MD simulations have revealed that the flexibility of the side chain is crucial. researchgate.net Rotations around the dihedral angles of the side chain lead to different stable conformations, or conformers. researchgate.net These simulations can map the energy landscape of the molecule, identifying low-energy, and therefore highly populated, conformational states. nih.govelifesciences.org The conformational ensemble of this compound can be influenced by its environment, such as the polarity of the solvent, which affects intramolecular and intermolecular interactions.

| Dihedral Angle | Description | Typical Conformational States |

| χ1 (N-Cα-Cβ-Cγ) | Rotation around the alpha-beta carbon bond | g+, g-, t (gauche plus, gauche minus, trans) |

| χ2 (Cα-Cβ-Cγ-S) | Rotation around the beta-gamma carbon bond | g+, g-, t |

| χ3 (Cβ-Cγ-S-Cε) | Rotation around the gamma-carbon-sulfur bond | g+, g-, t |

Note: This table illustrates the key dihedral angles in the methionine side chain that determine its conformation. MD simulations track the transitions between these states over time.

Density Functional Theory (DFT) Applications in Understanding this compound Interactions

Density Functional Theory (DFT) is a highly versatile and widely used quantum chemical method for investigating the electronic structure of molecules. mdpi.com It is particularly powerful for studying intermolecular interactions, making it an ideal tool to understand how this compound interacts with other molecules, such as solvents, catalysts, or biological receptors. nih.govacs.org

DFT calculations can accurately predict the geometries and energies of complexes formed between this compound and other chemical species. For instance, studies on methionine's interactions with metal ions like cisplatin (B142131) have used DFT to calculate bond dissociation energies, revealing that the sulfur atom is a primary coordination site. nih.gov The calculated interaction energy for methionine complexes was found to be approximately 40 kcal/mol lower than for cysteine complexes, explaining the reversible nature of methionine adducts. nih.gov

These studies often employ functionals like B3LYP to model the exchange-correlation energy. mdpi.comnih.gov DFT can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in molecular recognition and binding. By analyzing the optimized geometry and interaction energies, researchers can gain a detailed understanding of the forces driving the association between molecules. This knowledge is crucial for applications in materials science and drug design.

| Interacting Species | Type of Interaction | Illustrative Interaction Energy (kcal/mol) | DFT Functional/Basis Set |

| Water | Hydrogen Bonding | -5 to -10 | B3LYP/6-31G(d,p) |

| Metal Ion (e.g., Pt²⁺) | Covalent/Coordinate | ~ -74 (for Pt-S bond) | B3LYP |

| Polymer | Hydrogen Bonding | -10 to -20 | M06-2X/6-31++G(d,p) |

Note: Interaction energies are illustrative and based on DFT studies of methionine and related molecules with various partners. nih.gov The specific values depend on the exact molecular configuration and environment.

Predictive Modeling for Enantioselectivity in Reactions Involving this compound

Predicting the outcome of stereoselective reactions is a significant challenge in chemistry. Machine learning (ML) and other predictive modeling techniques are emerging as powerful tools to forecast the enantioselectivity of reactions involving chiral molecules like this compound. nih.govnih.gov These models are trained on datasets of chemical reactions to learn the complex relationships between reactants, catalysts, and the stereochemical outcome. researchgate.net

The process typically involves representing the molecules and reaction conditions using a set of numerical features known as molecular descriptors. researchgate.net These descriptors capture steric and electronic properties. An ML algorithm, such as a random forest or a deep neural network, is then trained on a dataset where the enantiomeric excess (ee%) or enantiomeric ratio (E) of the product is known. researchgate.netrsc.org The model learns to correlate the input features with the observed enantioselectivity.

Once trained, these models can predict the ee% for new, untested reactions. nih.govresearchgate.net This predictive capability can dramatically accelerate the process of discovering optimal catalysts and reaction conditions for synthesizing a specific enantiomer of a product from this compound. For example, ML models have been successfully used to predict the enantioselectivity of amidases and in C-H activation reactions involving chiral amino acid ligands, achieving high accuracy with root mean square errors as low as 6-7% ee. researchgate.netrsc.org This data-driven approach complements traditional experimental and computational methods, guiding synthetic chemists toward more efficient and selective transformations. nih.gov

| Model Type | Input Features | Predicted Property | Typical Accuracy |

| Random Forest Classifier | Chemistry & geometry descriptors | Enantioselectivity range (e.g., Low, Medium, High) | High classification accuracy researchgate.net |

| Deep Neural Network (DNN) | Molecular descriptors from catalyst-substrate complex | Enantiomeric Excess (% ee) | RMSE of 6.3 ± 0.9% ee rsc.org |

| Transfer Learning (RNN) | Reaction constituents (catalyst, ligand, substrate, etc.) | Enantiomeric Excess (% ee) | Good predictive quality for novel ligands nih.gov |

Note: This table summarizes common approaches in predictive modeling for enantioselectivity, drawing on examples from recent literature.

Chemical Reactivity and Derivatization of Ethyl D Methioninate

Amine Group Derivatization: Protecting Groups and Functionalization

The primary amine group of ethyl d-methioninate is a nucleophilic center that readily undergoes reactions typical of primary amines. In fields like peptide synthesis, the temporary masking of this group is crucial to prevent unwanted side reactions. iris-biotech.de

Protecting Groups:

The most common strategy for protecting the α-amino group involves the use of protecting groups that can be introduced under specific conditions and cleanly removed later. researchgate.net Two of the most widely used protecting groups in peptide synthesis are Fluorenyl-methoxy-carbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). iris-biotech.deresearchgate.net

Fmoc Group: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu and is stable to acidic conditions but can be readily removed by treatment with a secondary amine base, such as piperidine. iris-biotech.deresearchgate.net

Boc Group: The Boc group is introduced using Boc-anhydride and is stable to basic conditions but is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

Functionalization:

Beyond protection, the amine group can be derivatized to introduce specific functionalities or labels. This is a common practice in analytical chemistry for enhancing detection or enabling chiral separation. Reagents used for this purpose include:

o-Phthalaldehyde (OPA): In the presence of a chiral thiol like N-acetyl-l-cysteine (NAC), OPA reacts with primary amines to form fluorescent diastereomeric isoindolone derivatives, which can be separated and quantified by chromatography. tandfonline.com

9-fluorenylmethoxycarbonyl chloride (FMOC): Besides its use as a protecting group, FMOC is also a fluorescent tagging agent. researchgate.net

(+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC): This chiral derivatizing agent reacts with both primary and secondary amines to form diastereomers that can be separated by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net

These derivatization techniques are essential for the analytical determination of amino acids and their derivatives. researchgate.net

Ester Group Reactivity: Transesterification and Amidation Pathways

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through transesterification and amidation.

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgbyjus.commasterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. byjus.commasterorganicchemistry.com

To drive the reaction towards the desired product, the alcohol used for the exchange is often used as the solvent, and the lower-boiling alcohol byproduct (in this case, ethanol) is removed by distillation. wikipedia.orgmasterorganicchemistry.com This process is widely used in the synthesis of polyesters and biodiesel. wikipedia.orgbiodieselmagazine.comresearchgate.net

Amidation:

The ester group can also react with amines to form amides. This direct amidation is a fundamental reaction in organic chemistry. rsc.orgacs.org The reaction can be promoted by a base and is a common method for forming the peptide bond. rsc.org In a research context, the reaction of an amino acid ester like this compound with another amino acid (or its ester) is a key step in peptide synthesis, often facilitated by coupling reagents like carbodiimides (e.g., EDCI) in conjunction with additives like N-hydroxybenzotriazole (HOBt). luxembourg-bio.com

Thioether Moiety Transformations: Oxidation and Sulfur Chemistry

The thioether side chain of the methionine moiety is a unique feature that undergoes specific chemical transformations, most notably oxidation. researchgate.net The sulfur atom is electron-rich and easily oxidized. rasayanjournal.co.in

Oxidation:

The thioether can be oxidized to form methionine sulfoxide (B87167) and further to methionine sulfone. nih.govnih.gov This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or diethylammonium (B1227033) chlorochromate (DEACC). rasayanjournal.co.inresearchgate.net The oxidation of methionine to its sulfoxide introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine-S-sulfoxide and (S)-methionine-R-sulfoxide. pnas.org

Methionine Sulfoxide: This is the initial product of oxidation. In biological systems, this oxidation can be a result of reactive oxygen species (ROS) and is implicated in oxidative stress. biodieselmagazine.commdpi.com Interestingly, some enzymes, like Methionine sulfoxide reductase A (MsrA), can stereospecifically reduce the S-epimer of methionine sulfoxide back to methionine. pnas.org It has also been shown that MsrA can act as a stereospecific methionine oxidase, producing S-methionine sulfoxide. pnas.org

Methionine Sulfone: Further oxidation of the sulfoxide yields the sulfone. nih.gov

The oxidation of the thioether can alter the chemical properties of the molecule, for instance, by increasing the strength of interactions with aromatic residues. nih.gov To prevent unwanted oxidation during chemical manipulations like peptide synthesis, scavengers such as ethyl methyl sulfide (B99878) (EMS) or thioanisole (B89551) are often added. sigmaaldrich.com

Reactions as Chiral Synthons in Stereoselective Transformations

The inherent chirality of this compound makes it a valuable chiral synthon. researchgate.net A chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a target molecule during synthesis. Amino acids are a prominent part of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure starting materials. researchgate.net

This compound can be used in the synthesis of complex chiral molecules, such as piperazine (B1678402) derivatives. google.com For example, a synthetic route might involve reacting an optically pure amino acid ester with a haloacetyl halide, followed by cyclization and reduction to yield a chiral piperazine structure. google.com Furthermore, N-trifluoroacetyl-methionine derivatives have been used as acyl donors in Friedel-Crafts acylation reactions to produce chiral α-amino phenyl ketones while retaining the original stereochemistry. arkat-usa.org The use of such chiral synthons is a powerful strategy in asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceuticals and other bioactive compounds. mdpi.com

Applications of Ethyl D Methioninate in Asymmetric Synthesis and Catalysis

Ethyl D-Methioninate as a Chiral Building Block in Complex Molecule Synthesis

The strategy of using readily available, enantiopure compounds from nature to synthesize complex target molecules is known as chiral pool synthesis. numberanalytics.com this compound is a prime example of a chiral building block derived from this pool. sigmaaldrich.commdpi.com Its defined stereocenter serves as a foundational element of chirality that is incorporated directly into the final structure of a more complex molecule.

Researchers have utilized this compound to create a variety of sophisticated molecules. A notable application is in the synthesis of novel bioorganometallic compounds. For instance, D-methionine ethyl ester hydrochloride has been used as a starting material in the preparation of N-ferrocenoyl peptide derivatives. dcu.ie These molecules merge the redox-active properties of ferrocene (B1249389) with the structural diversity of peptides. dcu.ie

Furthermore, this compound is employed in multicomponent reactions to generate other useful chiral molecules. In a highly efficient catalytic asymmetric three-component reaction, an ester derived from methionine was reacted with allenes and aryl iodides. rsc.org This process, enabled by a chiral aldehyde and palladium co-catalytic system, produces structurally diverse α,α-disubstituted α-amino acid esters with excellent yields and enantioselectivities. rsc.org These products are themselves valuable building blocks for further synthetic endeavors. rsc.org

Table 1: Examples of this compound as a Chiral Building Block

| Target Molecule/Class | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|

| N-Ferrocenoyl Peptide Derivatives | Peptide Coupling | Utilized D-methionine ethyl ester hydrochloride to create novel redox-active bioorganometallic compounds. | dcu.ie |

| α,α-Disubstituted α-Amino Acid Esters | Three-Component Asymmetric Reaction (with allenes and aryl iodides) | Methionine-derived ethyl ester served as a reactant to produce structurally diverse chiral amino acid derivatives in high yield and enantioselectivity. | rsc.org |

Ligand Design and Coordination Chemistry with this compound

The structural features of this compound make it an excellent scaffold for the design of chiral ligands used in transition-metal catalysis. The presence of the soft sulfur donor atom in the thioether side chain and the hard nitrogen donor of the primary amine allows it to act as a bidentate (N,S) chelating agent, forming stable complexes with various metals. acs.orgacs.org

The esterification of D-methionine to this compound is a critical step in the synthesis of certain sophisticated ligands. For example, D-methionine ethyl ester is a precursor for synthesizing chiral ferrocenyl-thiazolidine ligands, where the sulfur atom plays a key role in coordination to a metal center. dcu.ie In a different context, ligands based on a pyridine-2,6-dicarboxylic acid scaffold have been prepared using amino acids like L-methionine to create biomimetic catalysts for nitrile hydration. mdpi.com This design principle can be extended to the D-enantiomer to explore stereochemical effects in catalysis.

The coordination chemistry of ligands derived from methionine esters has been studied in detail. Palladium(II) complexes with ligands formed from the condensation of thienylidene and D-methionine methyl ester have been synthesized and characterized. acs.org In these complexes, the ligand coordinates to the palladium center through the imine nitrogen and the methionine sulfur atom, forming a stable six-membered chelate ring. acs.org This chelation creates a well-defined chiral environment around the metal, which is fundamental for inducing asymmetry in catalytic reactions.

Table 2: Coordination Complexes with Ligands Derived from Methionine Esters

| Metal Center | Ligand Type | Coordination Mode | Resulting Complex Type | Reference(s) |

|---|---|---|---|---|

| Palladium (II) | N-Thienylidene-d-methionine methyl ester | Bidentate (N,S) Chelation | Square planar coordination complex | acs.org |

| Ferrocene-based | Ferrocenyl-thiazolidine (from D-methionine ethyl ester) | S-donor coordination | Chiral ferrocenyl ligand | dcu.ie |

| Rhenium (I) / Technetium-99m | (S)-(2-(2'-Pyridyl)ethyl)-d,l-homocysteine | Tridentate (N,S,O) Chelation | fac-[M(CO)3(NSO)] complex | researchgate.net |

| Copper (II) | L-Methionine | Bidentate (N,O) Chelation | Aqua-(2,2'-bipyridyl)-(L-methionine)-copper(II) perchlorate (B79767) hydrate | at.ua |

Role in Organocatalysis and Biocatalysis

Organocatalysis Amino acids and their derivatives are a cornerstone of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. tcichemicals.comgreyhoundchrom.com While specific reports detailing the use of this compound as a standalone organocatalyst are not widespread, its parent amino acid, methionine, has been shown to catalyze reactions like the Knoevenagel condensation. nsf.gov The functional groups on this compound—the primary amine and the ester—provide handles for its potential involvement in catalytic cycles, such as the formation of chiral enamines or iminium ions, similar to proline and its derivatives. mdpi.com The ester group modifies its solubility and steric profile compared to the free acid, which can be advantageous in certain reaction systems.

Biocatalysis In biocatalysis, enzymes are used to perform chemical transformations with high selectivity. acs.orgnih.gov this compound can serve as a substrate for various enzymes. Studies on the ABC methionine transporter from Neisseria meningitidis have shown that while L-methionine is the preferred ligand, its derivative L-methionine ethyl ester can still interact with and partially displace reporter molecules from the binding site. elifesciences.org This indicates that the esterified version is recognized by biological systems, suggesting its potential as a substrate for enzyme-catalyzed modifications.

Enzymatic cascades have been developed for the biotransformation of D-methionine into its biologically prevalent L-form. frontiersin.org Furthermore, enzymatic strategies are used to create valuable molecules from methionine derivatives. For instance, S-adenosyl methionine (SAM) is a crucial cofactor synthesized from methionine, and its analogues can be used to enhance the scope of biocatalytic C-alkylation reactions. nih.gov The use of enzymes in kinetic resolutions of racemic amino acid esters is a well-established technique for producing enantiomerically pure amino acids. unipd.it this compound could be a substrate in such a resolution or in other enzyme-catalyzed reactions to produce novel, high-value chiral compounds. unibe.ch

Stereochemical Control in Reactions Utilizing this compound

The primary value of a chiral molecule like this compound in synthesis is its ability to control the stereochemical outcome of a reaction. This control can be exerted in several ways.

As a Chiral Ligand: When incorporated into a ligand, the fixed stereocenter of this compound creates a chiral pocket around the coordinated metal catalyst. This asymmetric environment forces the substrate of the reaction to approach the metal from a specific direction, leading to the preferential formation of one enantiomer of the product over the other. For example, in palladium-catalyzed reactions, ligands derived from D-methionine ethyl ester can create a chiral environment that leads to high enantiomeric excesses in the products. dcu.ieacs.org

In Diastereoselective Reactions: When this compound is part of a molecule that already contains one or more chiral centers, it can influence the formation of new stereocenters. In a combined chiral aldehyde/palladium catalytic system, amino acid esters, including a methionine derivative, were shown to precisely control not only enantioselectivity but also regioselectivity and chemoselectivity in a complex three-component reaction. rsc.org The reaction yielded products with high diastereomeric and enantiomeric excess. rsc.org

As a Chiral Auxiliary: Although less commonly reported for this specific molecule, the principle involves temporarily attaching this compound to a prochiral substrate. The inherent chirality of the methionine derivative would then direct a subsequent stereoselective transformation on the substrate before the auxiliary is cleaved, leaving behind an enantiomerically enriched product.

Table 3: Examples of Stereochemical Control Using Methionine Derivatives | Reaction Type | Role of Methionine Derivative | Catalyst System | Stereochemical Outcome | Reference(s) | | :--- | :--- | :--- | :--- | | N-Ferrocenoyl Peptide Synthesis | Chiral Ligand Precursor | Not specified as catalytic | Enantiomeric excesses of >93% were obtained with a methionine-derived oxazoline (B21484) ligand in a related application. | dcu.ie | | Asymmetric Three-Component Reaction | Chiral Building Block / Substrate | Chiral Aldehyde / Palladium | Delivered α,α-disubstituted α-amino acid esters with excellent enantioselectivities (e.g., 90% ee). | rsc.org | | Hydrogenation | Chiral Ligand | Rhodium(I) and Ruthenium(II) with chiral phosphine (B1218219) ligands | In related systems for threonine synthesis, dynamic kinetic resolution achieved up to 99% ee. | capes.gov.br |

Advanced Analytical Methodologies for Ethyl D Methioninate

Chiral Chromatography for Enantiomeric Purity Assessment (HPLC, GC, UPLC)

Chiral chromatography stands as a cornerstone for assessing the enantiomeric purity of ethyl D-methioninate. This technique separates the D- and L-enantiomers, allowing for their individual quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the primary chromatographic methods utilized for this purpose. The success of these separations heavily relies on the use of a chiral environment, most commonly a chiral stationary phase (CSP).

Development of Chiral Stationary Phases for this compound

The development of effective chiral stationary phases (CSPs) is fundamental to achieving successful enantiomeric separation of amino acids and their derivatives, including this compound. These specialized column packing materials create a chiral environment that interacts differently with the D- and L-enantiomers, leading to differential retention times and, consequently, their separation.

Several classes of CSPs have proven effective for the separation of amino acid enantiomers. These include:

Cyclodextrin-based CSPs: These are formed by bonding cyclodextrins, which are cyclic oligosaccharides, to a silica (B1680970) support. The cage-like structure of cyclodextrins allows for the inclusion of the analyte, and chiral recognition is achieved through interactions between the analyte and the chiral hydroxyl groups of the cyclodextrin.

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are bonded to silica to create these CSPs. They offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which contribute to chiral recognition. The CHIROBIOTIC™ series of columns are well-known examples. sigmaaldrich.com

Crown Ether-based CSPs: Chiral crown ethers, particularly those containing an 18-crown-6 (B118740) ether unit, are effective for the separation of primary amines, including amino acid esters. Chiral recognition is based on the formation of diastereomeric complexes between the protonated amino group of the analyte and the chiral crown ether. mdpi.com

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to a silica support are widely used for a broad range of chiral separations. The helical structure of the polysaccharide derivatives provides chiral grooves where the enantiomers can interact differently.

Cyclofructan-based CSPs: These are composed of β-(2,1)-linked D-fructofuranose units. Isopropylcarbamate cyclofructan 6 has been successfully used for the enantioselective separation of methionine. researchgate.net

The selection of an appropriate CSP and the optimization of the mobile phase composition are crucial for achieving baseline separation of the this compound enantiomers. researchgate.net

Derivatization Strategies for Enhanced Chromatographic Separation

Derivatization is a chemical modification process that can significantly improve the chromatographic properties of analytes like this compound. researchgate.net For chiral separations, derivatization with a chiral reagent can convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. mdpi.com Alternatively, derivatization can enhance the volatility for GC analysis or improve the detectability for HPLC and UPLC.

Common derivatization strategies include:

N-Acylation: The amino group of ethyl methioninate can be acylated with various reagents. For instance, using a chiral acylating agent will produce diastereomeric amides.

Formation of Diastereomeric Esters: If the starting material is D-methionine, esterification with a chiral alcohol would yield diastereomeric esters.

Reaction with Chloroformates: Ethyl chloroformate is a common reagent for derivatizing amino acids. google.com The reaction with the amino group forms a carbamate. Using a chiral chloroformate, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), allows for the formation of diastereomers that can be separated by chromatography. acs.org

Reaction with (S)-NIFE: The chiral reagent (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, also known as (S)-NIFE, has demonstrated excellent performance in terms of sensitivity and enantioselectivity for the analysis of D-amino acids. researchgate.net This derivatization is particularly useful for sensitive detection by UPLC-MS/MS. researchgate.net

Formation of Oxazolines: Amino acid esters can be converted to aryl-substituted oxazolines, which facilitates effective chromatographic enantioseparation and allows for direct detection using ultraviolet absorption. researchgate.net

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis.

High-Resolution Mass Spectrometry for Quantitative and Qualitative Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for both the qualitative and quantitative analysis of this compound. animbiosci.org When coupled with a chromatographic separation technique like HPLC or UPLC (LC-HRMS), it provides high sensitivity, specificity, and the ability to confirm the identity of the compound based on its accurate mass. animbiosci.orgacs.org

For quantitative analysis, techniques like Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be employed, offering excellent sensitivity and selectivity. nih.gov In these methods, specific precursor-to-product ion transitions for this compound are monitored, minimizing interference from other compounds in the sample matrix.

Qualitative analysis using HRMS involves obtaining the high-resolution mass spectrum of the analyte, which allows for the determination of its elemental composition with a high degree of confidence. This is particularly useful for confirming the identity of this compound in complex samples.

Capillary Electrophoresis for Enantioseparation

Capillary Electrophoresis (CE) is another valuable technique for the enantioseparation of amino acids and their derivatives. wvu.edu In CE, separation is achieved based on the differential migration of charged species in an electric field. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte.

The principle of chiral CE involves the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector. researchgate.net These diastereomeric complexes have different electrophoretic mobilities, leading to their separation.

Commonly used chiral selectors in CE for amino acid enantioseparation include:

Cyclodextrins and their derivatives: These are widely used due to their versatility and commercial availability. researchgate.netnih.gov

Chiral crown ethers: Effective for the separation of primary amines.

Chiral ligands in ligand-exchange capillary electrophoresis (CLE-CE): In this mode, a metal ion and a chiral ligand are added to the electrolyte, and separation is based on the differential stability and mobility of the diastereomeric ternary complexes formed between the metal ion, the chiral ligand, and the enantiomers. chromatographyonline.com

Chiral ionic liquids: These have emerged as novel chiral selectors in CE. chromatographyonline.com

CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.

Validation Protocols for Analytical Methods of this compound

The validation of analytical methods is a critical requirement to ensure that a method is suitable for its intended purpose. ich.orgresearchgate.net A comprehensive validation protocol for an analytical method for this compound should assess the following parameters, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH): ich.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer. ich.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org This is often assessed by recovery studies. ich.org

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Below is an example of a data table that might be found in a validation report for an HPLC method for this compound.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | Defined by linearity |

| Accuracy (% Recovery) | 99.2% | 98.0 - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | 0.8% | ≤ 2.0% |

| - Intermediate Precision | 1.2% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | Report |

| LOQ (µg/mL) | 0.3 | Report |

Biochemical and Biological Research Perspectives on Ethyl D Methioninate Mechanistic Focus

Enzymatic Transformations and Biotransformations of Ethyl D-Methioninate (non-mammalian, in vitro)

While direct studies on the enzymatic transformation of this compound in non-mammalian, in vitro systems are not extensively documented in publicly available research, we can infer potential pathways based on the known metabolism of D-amino acids and methionine analogs in various organisms.

Enzymes from microbial and plant sources are known to catalyze a range of reactions on D-amino acids. For instance, D-amino acid transaminases (DATs) are key enzymes in D-amino acid metabolism. frontiersin.org In Arabidopsis thaliana, the AtDAT1 enzyme has been identified as a major D-amino acid transaminase with a high affinity for D-methionine. frontiersin.org It is plausible that this compound could serve as a substrate for such transaminases, leading to the formation of its corresponding α-keto acid, α-keto-γ-(ethylthio)butyric acid.

Furthermore, D-amino acid oxidases, found in various microorganisms, could potentially oxidize this compound. This reaction would also yield the corresponding α-keto acid, along with ammonia (B1221849) and hydrogen peroxide.

Another potential transformation is hydrolysis of the ethyl ester bond by non-specific esterases present in microbial or plant extracts. This would release D-methionine and ethanol (B145695). The resulting D-methionine could then enter established metabolic pathways. For example, in some bacteria and fungi, D-methionine can be converted to L-methionine. thuenen.de

Biotransformation studies using whole-cell systems of microorganisms like Rhodococcus erythropolis have demonstrated the capacity to modify complex molecules. mdpi.com Such systems could potentially enact a variety of modifications on this compound, including hydroxylation, oxidation, or conjugation, though specific examples are lacking.

The table below summarizes potential enzymatic transformations of this compound based on known enzyme activities in non-mammalian systems.

| Enzyme Class | Potential Reaction | Potential Products | Organism Type (Example) |

| D-Amino Acid Transaminase | Transamination | α-keto-γ-(ethylthio)butyric acid, L-amino acid | Plants (Arabidopsis thaliana) frontiersin.org |

| D-Amino Acid Oxidase | Oxidative deamination | α-keto-γ-(ethylthio)butyric acid, Ammonia, H₂O₂ | Microorganisms |

| Esterase | Hydrolysis | D-Methionine, Ethanol | Microorganisms, Plants |

Role in Non-Mammalian Biological Systems (e.g., plant ethylene (B1197577) synthesis, microbial pathways)

The direct role of this compound in non-mammalian biological systems is not well-defined in scientific literature. However, its constituent parts, the D-methionine moiety and the ethyl group, have relevance in specific pathways, particularly in plants and microbes.

Plant Ethylene Synthesis:

Ethylene, a key plant hormone, is synthesized from L-methionine via the Yang Cycle. wikipedia.orgusp.brnih.gov The pathway proceeds through S-adenosyl-L-methionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC). usp.brnih.gov D-amino acids, including D-methionine, have been shown to stimulate ethylene production in plants. frontiersin.orgnih.gov The proposed mechanism involves D-methionine competing with ACC for the enzyme N-malonyl-transferase. This leads to a higher availability of ACC for oxidation to ethylene. nih.gov

While this compound itself is not a direct precursor in this pathway, its potential hydrolysis to D-methionine in plant tissues could indirectly influence ethylene synthesis by increasing the pool of D-methionine available to interact with the ethylene biosynthesis pathway.

Microbial Pathways:

In microorganisms, methionine metabolism is crucial for various cellular processes. nih.govwikipedia.orgmdpi.com Bacteria and fungi possess pathways to synthesize and salvage methionine. nih.govmdpi.comnih.gov Some microbes can utilize D-amino acids. thuenen.de For instance, some bacteria can convert D-methionine to L-methionine. thuenen.de If this compound were hydrolyzed to D-methionine, it could potentially be assimilated into these microbial metabolic networks.

Furthermore, some microorganisms produce ethylene through pathways distinct from the plant Yang Cycle. nih.govresearchgate.net One such pathway in Pseudomonas syringae and Penicillium digitatum uses 2-ketoglutarate as a substrate. nih.govannualreviews.org Another bacterial pathway involves the non-enzymatic conversion of 2-keto-4-methylthiobutyric acid (KMBA). researchgate.net While there is no direct evidence linking this compound to these pathways, its structural similarity to methionine derivatives suggests a potential for interaction, though this remains speculative.

A summary of the potential indirect roles of this compound is presented in the table below.

| Biological System | Potential Indirect Role | Underlying Mechanism | Key Molecules Involved |

| Plants | Stimulation of ethylene synthesis | Hydrolysis to D-methionine, which competes with ACC for N-malonyl-transferase nih.gov | D-Methionine, ACC, Ethylene |

| Microorganisms | Entry into methionine metabolic pathways | Hydrolysis to D-methionine, which can be utilized by some microbes thuenen.de | D-Methionine, L-Methionine |

Investigation of Chiral Inversion Mechanisms in in vitro Systems

The chiral inversion of D-amino acids to their L-counterparts has been observed in various biological systems. wikipedia.org In many cases, this is an enzyme-mediated process. For instance, the production of L-methionine from DL-methionine can be achieved using a recombinant E. coli strain containing both D-amino acid oxidase and leucine (B10760876) dehydrogenase. The D-amino acid oxidase first deaminates D-methionine to its non-chiral keto-acid, which is then reaminated by leucine dehydrogenase to form L-methionine. thuenen.de

A similar two-step enzymatic process could potentially mediate the chiral inversion of this compound in an in vitro system.

Oxidation/Deamination: A D-amino acid oxidase or a transaminase could convert this compound to its corresponding α-keto acid, α-keto-γ-(ethylthio)butyric acid.

Stereoselective Reamination: A stereoselective aminotransferase or dehydrogenase could then convert this α-keto acid to ethyl L-methioninate.

The table below outlines a hypothetical in vitro system for the chiral inversion of this compound.

| Step | Enzyme Class | Substrate | Intermediate/Product |

| 1 | D-Amino Acid Oxidase / D-Amino Acid Transaminase | This compound | α-keto-γ-(ethylthio)butyric acid |

| 2 | L-Amino Acid Transaminase / Leucine Dehydrogenase | α-keto-γ-(ethylthio)butyric acid | Ethyl L-methioninate |

It is important to note that the efficiency of such a system would depend on the substrate specificity and activity of the chosen enzymes. Directed evolution has been used to alter the enantioselectivity of enzymes like hydantoinase, demonstrating that enzyme specificity can be engineered for specific applications. caltech.edu

Interactions with Biological Macromolecules (e.g., enzymes, without clinical implications)

The interaction of this compound with biological macromolecules, particularly enzymes, can be inferred from studies on methionine and its analogs.

Methionine Adenosyltransferases (MATs):

MATs are a conserved family of enzymes that catalyze the formation of S-adenosylmethionine (SAM) from methionine and ATP. pnas.org SAM is a universal methyl donor involved in numerous cellular reactions. nih.gov Studies have shown that MAT enzymes can process various methionine analogs. pnas.org For example, ethionine, the S-ethyl analog of methionine, is a substrate for MAT, forming S-adenosylethionine (SAE). pnas.org

Given that this compound is an ester of D-methionine, it is less likely to be a direct substrate for MATs, which typically recognize the free amino acid. However, if the ethyl ester is hydrolyzed to D-methionine, the resulting D-methionine could potentially interact with MATs. The stereochemistry at the α-carbon is crucial for substrate binding and catalysis in many enzymes. nih.gov While L-methionine is the natural substrate, the binding of D-methionine to the active site, even if non-productive, could act as a competitive inhibitor.

Other Enzymes:

The interaction of this compound with other enzymes would largely depend on the enzyme's substrate specificity. As discussed previously, D-amino acid transaminases and oxidases are potential interacting partners. frontiersin.org

The incorporation of noncanonical amino acids into proteins is an area of active research. acs.org While there is no evidence of this compound being incorporated into proteins, its structural similarity to methionine suggests that it could potentially interact with the aminoacyl-tRNA synthetases responsible for charging tRNA with methionine, although likely with very low affinity due to the ester group and the D-configuration.

The table below summarizes the potential interactions of this compound with biological macromolecules.

| Macromolecule | Potential Interaction | Basis of Interaction | Potential Outcome |

| Methionine Adenosyltransferase (MAT) | Competitive inhibition (as D-methionine after hydrolysis) | Structural similarity to the natural substrate L-methionine pnas.org | Reduced SAM synthesis |

| D-Amino Acid Transaminase (DAT) | Substrate binding and catalysis | Recognition of the D-amino acid structure frontiersin.org | Formation of α-keto-γ-(ethylthio)butyric acid |

| D-Amino Acid Oxidase | Substrate binding and catalysis | Recognition of the D-amino acid structure | Formation of α-keto-γ-(ethylthio)butyric acid |

| Methionyl-tRNA Synthetase | Weak, likely non-productive binding | Structural similarity to methionine | Unlikely to be a significant interaction |

Materials Science and Interfacial Chemistry Applications of Ethyl D Methioninate

Corrosion Inhibition Studies Involving Ethyl D-Methioninate

Organic compounds containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) are effective corrosion inhibitors, particularly for metals like iron and its alloys in acidic or neutral environments. orientjchem.org These compounds function by adsorbing onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. researchgate.net this compound, which contains S, N, and O atoms, has been identified as a potent "green" corrosion inhibitor.

Research has shown that methionine and its derivatives can significantly reduce the corrosion rate of various metals. imist.ma Specifically, methionine ethyl ester (MetOC2H5) has been demonstrated to be an effective inhibitor for the corrosion of pure iron in a physiological sodium chloride medium. imist.ma In one study comparing methionine and its methyl and ethyl esters, ethyl methioninate was found to be the best inhibitor of the series, achieving an inhibition efficiency of 80% at a concentration of 10⁻² M. imist.ma

The mechanism of inhibition involves the adsorption of the this compound molecules onto the metal surface. This process can be a combination of physical adsorption (physisorption), involving electrostatic forces, and chemical adsorption (chemisorption), where coordinate bonds form between the heteroatoms and the vacant d-orbitals of the metal atoms. mdpi.com Studies on the adsorption behavior of methionine ethyl ester on iron surfaces indicate that it follows the Frumkin adsorption isotherm model. imist.ma This model accounts for molecular interactions within the adsorbed layer.

The effectiveness of methionine derivatives as corrosion inhibitors is often compared to understand the role of different functional groups. For instance, the performance of methionine ethyl ester has been evaluated alongside methionine and methionine methyl ester, highlighting the impact of the ester group on the molecule's inhibitory action. imist.ma

| Inhibitor Series | Metal | Medium | Maximum Inhibition Efficiency (%) | Adsorption Model |

| Methionine Ethyl Ester | Iron | 9g/L NaCl | 80% | Frumkin |

| Methionine Methyl Ester | Iron | 1M HCl | 95% | Frumkin |

| Methionine | Iron | Citric Acid (pH=5) | 96% | Temkin |

This table presents comparative data on the inhibition efficiency of methionine and its esters from various studies. imist.ma

Surface Adsorption and Self-Assembly Phenomena

The principles of surface adsorption that govern corrosion inhibition also drive self-assembly phenomena, where molecules spontaneously organize into ordered structures. researchgate.net This behavior is crucial for creating functional surfaces and nanomaterials. The molecular structure of this compound and related amino acid derivatives makes them candidates for forming self-assembled monolayers (SAMs) and other organized aggregates.

Studies on L- and D-methionine have shown their ability to form chiral, two-dimensional self-assemblies on single-crystal metal surfaces, such as gold (Au(111)). researchgate.netresearchgate.net These assemblies are stabilized by intermolecular hydrogen bonds, forming structures like zip-like dimer rows. researchgate.net The interaction with the gold surface itself is noted to be weak, with the stability of the assembly primarily derived from the interactions between the methionine molecules. researchgate.net While this research focuses on methionine, the principles are directly applicable to its derivatives like this compound.

The self-assembly of amphiphilic molecules, which have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, is often characterized by the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). While this compound itself is not a classical amphiphile, its derivatives can be incorporated into systems that exhibit this behavior. For example, studies on deep eutectic solvents (DESs) containing L-methionine have shown their influence on the micellization of ionic liquids. The presence of a methionine-based DES was found to facilitate the aggregation process, lowering the CMC of the ionic liquid. ethernet.edu.et

Furthermore, self-assembling polymeric micelles have been synthesized using copolymers that include methionine. In one study, a folate-succinyl-methionine-chitosan-octyl (FSMCO) copolymer was created, which self-assembled into nanoparticles with a spherical shape and an average size of around 170 nm for blank micelles. mdpi.com This demonstrates how methionine derivatives can be integral components in the design of complex, self-assembling macromolecular structures.

| System | Property Measured | Value |

| L-methionine based DES with [Dmim][Cl] | Critical Micelle Concentration (CMC) | Decreased from 0.99 mM to 0.65 mM |

| FSMCO Copolymer Micelles | Average Particle Size (Blank) | ~170 nm |

| FSMCO Copolymer Micelles | Average Particle Size (Drug-loaded) | ~140 nm |

| FSMCO Copolymer Micelles | Zeta Potential | +10 mV |

This table summarizes key findings related to the self-assembly of systems containing methionine or its derivatives. ethernet.edu.etmdpi.com

Polymer Chemistry and Biopolymer Modifications

This compound serves as a valuable monomer or precursor in the synthesis of advanced polymers and for the chemical modification of natural biopolymers. ustb.edu.cn The unique properties of the methionine side chain, particularly the sulfur atom, allow for specific chemical transformations that can alter the characteristics of the resulting polymer.

In polymer chemistry, derivatives of methionine are used to create novel polymers with specific functionalities. For instance, N,N-Diallyl methionine ethyl ester hydrochloride has been used in a cyclopolymerization reaction with sulfur dioxide to produce a water-soluble cycloterpolymer. ustb.edu.cn This polymer could be further oxidized at the sulfur atom to create polymer sulfoxide (B87167) and polymer sulfone, demonstrating how the methionine side chain can be chemically altered post-polymerization to tune the material's properties. ustb.edu.cn These synthesized polymers have been investigated for their potential as corrosion inhibitors, achieving efficiencies up to 97%. ustb.edu.cn Another approach involves the polycondensation of N-phenoxycarbonyl derivatives of methionine to create polypeptides, a method that offers control over the polymer's molecular weight. rsc.org

The modification of biopolymers is another significant application area. Biopolymers, while offering biocompatibility and biodegradability, often have limitations like poor solubility or mechanical strength that can be overcome through chemical modification. nih.govekb.eg Methionine residues can be incorporated into or added to biopolymers to act as chemical handles. For example, researchers have added methionine residues to recombinant silk-like proteins. nih.gov The subsequent oxidation of these methionine residues to the more hydrophilic methionine sulfoxide sterically hinders the protein's ability to form tightly packed β-sheets. nih.gov This modification increases the protein's hydrophilicity and water solubility, which is crucial for processing these materials for biomedical applications. nih.gov Similarly, chitosan, a biopolymer derived from chitin, has been modified with methionine and other functional groups to create self-assembling nanoparticles for drug delivery. mdpi.com

Q & A

Q. What are the key methodological considerations for synthesizing Ethyl D-methioninate in a laboratory setting?

Answer: Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, pH, and solvent purity). Researchers should prioritize solvent compatibility (e.g., ethanol’s role in stabilizing intermediates ) and validate reaction progress using techniques like NMR or HPLC. Ethical protocols for handling hazardous reagents must be documented, including waste disposal and safety certifications .

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

Q. What ethical guidelines apply to in vitro studies involving this compound?

Answer: Ethical compliance includes obtaining institutional review board (IRB) approval for experiments involving biological samples. Researchers must document participant consent (if applicable), data anonymization protocols, and adherence to safety standards for chemical handling .

Advanced Research Questions

Q. How should researchers address contradictions in experimental data for this compound’s bioactivity?

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships of this compound?

Answer: Nonlinear regression models (e.g., Hill equation) are ideal for dose-response curves. Validate model assumptions using residual analysis and report confidence intervals. For multi-experiment studies, apply Benjamini-Hochberg correction to mitigate Type I errors . Raw data and code for statistical analysis should be archived in open repositories to enhance transparency .

Q. How can researchers optimize experimental protocols for this compound’s stability in long-term studies?

Answer: Conduct accelerated stability testing under varied conditions (e.g., light, humidity) and analyze degradation products via LC-MS. Include control groups with inert solvents like ethanol to benchmark stability . Document methodological deviations in a research log to facilitate troubleshooting .

Methodological and Ethical Compliance

Q. What strategies ensure reproducibility in this compound research?

Q. How should researchers design a data management plan (DMP) for studies on this compound?

Answer: A DMP must specify data storage formats (e.g., .csv for raw data), backup schedules, and access controls. For collaborative projects, use version-controlled platforms like Git. Align with institutional policies and ERC standards for metadata documentation .

Addressing Knowledge Gaps

Q. What methodologies are recommended for investigating this compound’s mechanism of action in complex biological systems?

Answer: Employ systems biology approaches, such as metabolomics or proteomics, to map interaction networks. Pair these with computational modeling (e.g., molecular docking) to predict binding affinities. Validate hypotheses using knockout models or competitive inhibition assays .

Q. How can researchers resolve discrepancies between in silico predictions and empirical data for this compound?

Answer: Reassess computational parameters (e.g., force fields in molecular dynamics simulations) and validate with experimental techniques like X-ray crystallography. Perform sensitivity analyses to identify model limitations and refine algorithms iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.